molecular formula C9H4D6O3 B1147841 3,4-Dimethoxy-d6-benzaldehyde CAS No. 1162658-05-0

3,4-Dimethoxy-d6-benzaldehyde

Cat. No.: B1147841
CAS No.: 1162658-05-0
M. Wt: 172.21
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Stable Isotope Labeling in Modern Chemical Science

Stable isotope labeling is a technique that involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive isotopes. studysmarter.co.ukcreative-proteomics.com Common stable isotopes used in chemical and biological research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. diagnosticsworldnews.com This mass difference is the key to its utility, as it allows the labeled molecule to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. diagnosticsworldnews.comresearchgate.net

The applications of stable isotope labeling are vast and impactful, spanning numerous scientific disciplines:

Mechanistic and Kinetic Studies: The introduction of deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the heavier mass of deuterium compared to hydrogen. symeres.comprinceton.edu Studying the KIE provides invaluable insights into reaction mechanisms and the nature of transition states. researchgate.net

Metabolic Research: Labeled compounds are crucial for tracing the metabolic fate of drugs and other xenobiotics within a biological system. studysmarter.co.uksilantes.com By tracking the labeled fragments, researchers can identify metabolites and elucidate metabolic pathways. eventact.com

Quantitative Analysis: Stable isotope-labeled compounds are widely used as internal standards in quantitative mass spectrometry. acs.orgwikipedia.org Their similar chemical behavior to the analyte of interest, coupled with their distinct mass, allows for highly accurate and precise quantification. symeres.comwikipedia.org

Structural Biology: Isotopes like ¹³C and ¹⁵N are used in NMR spectroscopy to determine the three-dimensional structures of complex biomolecules. silantes.com

Overview of 3,4-Dimethoxy-d6-benzaldehyde as a Research Probe

This compound is the deuterium-labeled form of veratraldehyde (3,4-dimethoxybenzaldehyde). medchemexpress.commedchemexpress.cominvivochem.com In this compound, the six hydrogen atoms of the two methoxy (B1213986) groups are replaced with deuterium atoms. Veratraldehyde itself is a naturally occurring organic compound found in various plants and is used in the fragrance, agrochemical, and pharmaceutical industries. medchemexpress.commedchemexpress.comwikipedia.org The deuterated version, this compound, serves as a valuable tool in research, primarily due to the properties conferred by the deuterium labels.

The primary application of this compound is as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods. wikipedia.org Its chemical properties are nearly identical to unlabeled veratraldehyde, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be easily distinguished from the unlabeled compound in a mass spectrum. This enables researchers to accurately quantify the amount of veratraldehyde in a sample.

Historical Context of Deuterated Aromatic Aldehydes in Mechanistic and Analytical Chemistry

The use of deuterium in chemistry dates back to its discovery by Harold Urey in 1931. researchgate.net Soon after, chemists began to explore the effects of isotopic substitution on chemical reactions. The study of deuterated compounds, including aromatic aldehydes, has provided fundamental insights into reaction mechanisms for decades. researchgate.net

Historically, the synthesis of deuterated aldehydes involved methods such as reduction of carboxylic acid derivatives with deuterated reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄). eventact.comwiley.com More recent advancements have led to the development of catalytic methods for the direct deuteration of aldehydes, offering greater efficiency and selectivity. wiley.comwiley.comwiley.com These methods often utilize transition metal catalysts or organocatalysts to facilitate the exchange of hydrogen for deuterium. eventact.comresearchgate.net

In analytical chemistry, the use of deuterated aromatic aldehydes as internal standards in mass spectrometry became more prevalent with the advancement of the technique itself. The ability to perform accurate quantification in complex matrices has made these labeled compounds indispensable in fields such as environmental analysis, food science, and pharmaceutical development. symeres.comdiagnosticsworldnews.com The development of techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) has further solidified the role of deuterated standards in modern analytical workflows. diagnosticsworldnews.com

Properties

CAS No.

1162658-05-0

Molecular Formula

C9H4D6O3

Molecular Weight

172.21

Purity

95% min.

Synonyms

3,4-Dimethoxy-d6-benzaldehyde

Origin of Product

United States

Synthetic Methodologies for 3,4 Dimethoxy D6 Benzaldehyde and Analogues

Strategies for Deuterium (B1214612) Incorporation in Aromatic Systems

The introduction of deuterium into aromatic molecules can be achieved through various methods, targeting specific functional groups or positions on the aromatic ring. For a molecule like 3,4-dimethoxybenzaldehyde (B141060), deuteration strategies can be directed towards the methoxy (B1213986) groups, the aldehyde functional group, or the C-H bonds of the benzene (B151609) ring.

The most direct method for synthesizing 3,4-Dimethoxy-d6-benzaldehyde involves the specific deuteration of the two methoxy groups. This is typically achieved by using a deuterated methylating agent in the final step of the synthesis of the veratraldehyde core structure. The common precursor for this reaction is a dihydroxy-substituted benzaldehyde (B42025), such as protocatechualdehyde (3,4-dihydroxybenzaldehyde).

The synthesis involves the O-methylation of the hydroxyl groups using a deuterated methyl source. Reagents like iodomethane-d3 (B117434) (CD₃I) or dimethyl sulfate-d6 ((CD₃)₂SO₄) are commonly employed for this purpose. The reaction is generally carried out in the presence of a base (e.g., K₂CO₃, NaH) in a suitable solvent (e.g., acetone, DMF). The base deprotonates the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles, attacking the deuterated methylating agent to form the desired deuterated ether linkages.

Table 1: Reagents for Methoxy Group Deuteration

Deuterated Reagent Chemical Formula Precursor
Iodomethane-d3 CD₃I Protocatechualdehyde
Dimethyl sulfate-d6 (CD₃)₂SO₄ Protocatechualdehyde

The high efficiency and commercial availability of these deuterated reagents make this a preferred method for introducing six deuterium atoms specifically into the methoxy positions of 3,4-dimethoxybenzaldehyde.

Deuterium can also be incorporated at the formyl (aldehyde) position and the aromatic ring of the benzaldehyde structure.

Formyl Group Deuteration: The selective deuteration of the aldehyde's C-H bond is a significant area of research. nih.gov A variety of methods have been developed to achieve this transformation with high efficiency, using deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. rsc.org

Transition-Metal Catalysis: Reductive carbonylation reactions catalyzed by transition metals can be used to synthesize deuterated aldehydes from aryl halides. Iridium and Ruthenium-based catalysts have been shown to facilitate hydrogen isotope exchange (HIE) at the formyl C-H bond, although controlling reactivity to avoid exchange on the aryl ring can be challenging. rsc.orgacs.org

N-Heterocyclic Carbene (NHC) Catalysis: NHC catalysts can promote a reversible hydrogen-deuterium exchange reaction at the formyl position of aldehydes using D₂O. nih.gov This organocatalytic method is notable for its operational simplicity and high levels of deuterium incorporation (>95%) across a broad range of substrates, including aryl, alkyl, and alkenyl aldehydes. nih.gov

Photoredox Catalysis: A combination of organic and photoredox catalysis provides a mild and general method for formyl-selective deuterium labeling. rsc.orgnih.gov This approach uses D₂O and is driven by light, showing excellent functional group tolerance and high deuterium incorporation. rsc.org

Aromatic Ring Deuteration: While formyl group deuteration is often the primary goal, deuteration can sometimes occur at the C-H bonds of the aromatic ring. In some catalytic systems, especially those involving transition metals, H/D exchange can occur on the aromatic ring as a side reaction. acs.org Specific conditions, often involving harsh reagents or catalysts, can be employed to intentionally deuterate the aromatic ring, though this is less common for synthesizing analogues of this compound where the label is desired on the methoxy groups.

Table 2: Methods for Formyl Group Deuteration

Method Catalyst/Reagent Deuterium Source Key Features
Transition-Metal Catalysis Iridium or Ruthenium complexes D₂ or other deuterated shuttles Direct H/D exchange at formyl C-H. acs.org
NHC Catalysis N-Heterocyclic Carbenes D₂O Reversible exchange, high D-incorporation. nih.gov

Classical and Contemporary Synthetic Routes to 3,4-Dimethoxybenzaldehyde Precursors Relevant to Deuteration

The synthesis of this compound relies on the efficient preparation of its non-deuterated precursor, 3,4-dimethoxybenzaldehyde (veratraldehyde), or its hydroxylated analogues.

A primary and widely used method for synthesizing 3,4-dimethoxybenzaldehyde is the methylation of vanillin (B372448) (3-methoxy-4-hydroxybenzaldehyde). orgsyn.orgchemicalbook.com This reaction is a classic example of a Williamson ether synthesis.

In a typical procedure, vanillin is treated with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like sodium hydroxide. orgsyn.org The reaction is often performed in an aqueous medium. The base deprotonates the phenolic hydroxyl group of vanillin, and the resulting phenoxide ion attacks the methyl group of dimethyl sulfate, displacing the sulfate leaving group to form the second methoxy group. Yields for this reaction are typically high, often in the 82-95% range. orgsyn.org This method is robust and can be adapted for large-scale synthesis. orgsyn.org The starting material, vanillin, is readily available and relatively inexpensive. This same principle is applied for deuteration by simply substituting the methylating agent with its deuterated counterpart, as described in section 2.1.1.

An alternative route to 3,4-dimethoxybenzaldehyde is the Sommelet reaction. This method involves the reaction of a benzyl (B1604629) halide with hexamethylenetetramine to form a quaternary ammonium (B1175870) salt, which is then hydrolyzed to yield the corresponding aldehyde. google.com

For the synthesis of 3,4-dimethoxybenzaldehyde, the process starts with 3,4-dimethoxybenzyl chloride. This starting material is reacted with an aqueous solution of hexamethylenetetramine. The resulting quaternary salt is subsequently hydrolyzed under acidic conditions (pH 3 to 6.5) by heating, often in the presence of acetic acid or ethanol, to produce 3,4-dimethoxybenzaldehyde. google.com This method provides a viable alternative to the methylation of vanillin, particularly when starting from 3,4-dimethoxybenzyl chloride.

Optimization of Deuteration Yields and Isotopic Purity

Achieving high deuteration yields and ensuring high isotopic purity are critical for the successful synthesis of deuterated compounds. Several factors must be carefully controlled to maximize the incorporation of deuterium and prevent isotopic dilution.

Optimization of Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of deuteration. For instance, in reactions using D₂O, the solvent system must be optimized to ensure miscibility and efficient transfer of the deuterium atom. Minimizing the presence of protic (H-containing) solvents or atmospheric moisture is crucial to prevent H/D exchange, which would lower the isotopic purity of the final product. nih.govnih.gov

Isotopic Purity of Reagents: The isotopic enrichment of the starting deuterated reagent (e.g., CD₃I, D₂O) is paramount. Using reagents with the highest possible isotopic purity directly translates to a higher purity in the final product.

Analytical Characterization: The determination of isotopic purity and structural integrity is a critical final step. This is typically accomplished using a combination of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance or reduction in the intensity of the signal corresponding to the proton that has been replaced by deuterium. rsc.org For this compound, the absence of a signal in the methoxy region of the ¹H NMR spectrum would indicate high levels of deuteration. ²H (Deuterium) NMR can also be used to confirm the location of the deuterium labels.

By carefully selecting the synthetic route, optimizing reaction conditions, and using high-purity deuterated reagents, it is possible to synthesize this compound and its analogues with high chemical yields and excellent isotopic enrichment.

Isolation and Purification Techniques for Labeled Products

The isolation and purification of isotopically labeled products such as this compound are critical to ensure their suitability for subsequent applications, particularly in pharmaceutical and analytical contexts where high purity is paramount. The choice of purification method depends on the scale of the synthesis, the physical properties of the target compound, and the nature of the impurities.

For aromatic aldehydes like this compound, which is a solid at room temperature, crystallization is a common and effective purification technique. The crude product can be dissolved in a suitable solvent or solvent mixture and allowed to crystallize, leaving impurities in the mother liquor. The efficiency of this process is dependent on the solubility differences between the desired product and any contaminants.

Distillation, particularly fractional distillation under reduced pressure, is another viable method for purifying aldehydes, especially for removing non-volatile impurities or separating components with different boiling points. This technique is particularly useful when the desired product is a liquid or a low-melting solid.

Chromatographic techniques are widely employed for the purification of isotopically labeled compounds. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating high-purity compounds. researchgate.netlcms.cz By selecting an appropriate stationary phase (e.g., reversed-phase C18) and optimizing the mobile phase, it is possible to separate the target molecule from closely related impurities. lcms.cz The scalability of preparative HPLC allows for the purification of quantities ranging from milligrams to grams. lcms.cz

Column chromatography using silica (B1680970) gel or alumina (B75360) is a standard laboratory technique for the purification of organic compounds. The choice of eluent system is crucial for achieving good separation. For aldehydes, care must be taken to avoid acetal (B89532) formation if alcoholic solvents are used. The polarity of the eluent can be adjusted to effectively separate the product from starting materials, reagents, and by-products.

The purity of the isolated this compound is typically assessed using a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify volatile impurities. chemrxiv.org Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the product and assessing the level of deuterium incorporation. pitt.edu High-resolution mass spectrometry is also a sensitive method for determining isotopic purity. nih.gov

The following table provides an overview of common purification techniques and their applicability to this compound.

TechniquePrincipleApplicability and ConsiderationsPurity AssessmentReference
CrystallizationDifferential solubility of the product and impurities.Effective for solid products. Solvent selection is critical.Melting point, NMR, HPLC epj-conferences.org
DistillationSeparation based on differences in boiling points.Suitable for thermally stable liquids or low-melting solids. Often performed under vacuum.GC-MS, Refractive index acs.org
Preparative HPLCDifferential partitioning between a stationary and a mobile phase.Highly effective for achieving high purity. Scalable for various quantities.Analytical HPLC, MS, NMR researchgate.netlcms.cz
Column ChromatographyAdsorption chromatography on a solid support like silica gel or alumina.A versatile laboratory-scale technique. Eluent choice is key to separation.TLC, GC-MS, NMR chemrxiv.org

Applications in Advanced Analytical Techniques

Role as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled compounds, such as 3,4-Dimethoxy-d6-benzaldehyde, are considered the ideal internal standards for mass spectrometry-based quantification. researchgate.net They co-elute with the analyte of interest and experience similar ionization efficiency and matrix effects, thus providing a reliable means to correct for variations during sample preparation and analysis. clearsynth.comwisdomlib.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and selective quantification of compounds in complex matrices. The development of a robust LC-MS/MS method requires careful optimization of chromatographic separation and mass spectrometric detection parameters.

A sensitive and rapid ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed for the simultaneous determination of veratraldehyde and its metabolite, veratric acid, in rat plasma. nih.govnih.gov While the original study utilized a non-isotopic internal standard (cinnamaldehyde), the use of this compound would be the preferred choice for an even more accurate and precise assay.

Hypothetical LC-MS/MS Method Parameters for Veratraldehyde using this compound as an Internal Standard:

ParameterCondition
LC Column Reversed C18 (e.g., YMC-Triart C18, 50 mm × 2.0 mm, 1.9 µm)
Mobile Phase A: 0.2% Formic acid in waterB: 0.2% Formic acid in acetonitrile
Gradient Optimized for separation of veratraldehyde and veratric acid
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 30 °C
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Veratraldehyde: m/z 167.07 → 139.00this compound: m/z 173.11 → 145.04

This table is based on the method developed for veratraldehyde by Huh et al. (2020) and adapted to include the hypothetical deuterated internal standard. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. In trace analysis, where analytes are present at very low concentrations, the use of an internal standard is crucial for accurate quantification. This compound can serve as an excellent internal standard for the determination of its non-deuterated counterpart, veratraldehyde, in various matrices such as food, beverages, and environmental samples.

Veratraldehyde is a known flavoring compound found in a variety of food products. simsonpharma.com Its quantification is important for quality control and authenticity assessment. Isotope dilution GC-MS using this compound would provide the highest level of accuracy for such analyses.

Exemplary GC-MS Parameters for the Analysis of Veratraldehyde:

ParameterCondition
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp to 250 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI), 70 eV
MS Mode Selected Ion Monitoring (SIM)
Monitored Ions Veratraldehyde: m/z 166, 165, 137this compound: m/z 172, 171, 143

This table represents typical GC-MS conditions for the analysis of aromatic aldehydes and has been adapted for the specific analytes.

Utility in Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Deuterium's unique nuclear properties make it a valuable tool in NMR spectroscopy. youtube.com While direct NMR studies of this compound are not widely published, its application can be inferred from the general principles of deuterium (B1214612) NMR.

Deuterium NMR (²H NMR) can provide valuable information about molecular structure and dynamics. youtube.com For a molecule like this compound, a ²H NMR spectrum would show a distinct signal for the deuterium atoms in the methoxy (B1213986) groups. This can be used to confirm the position of deuteration and to study the dynamics of these groups.

In ¹H NMR, the signals from non-deuterated solvents can overwhelm the signals from the analyte. Therefore, deuterated solvents are routinely used to provide a "clean" background for the analyte's spectrum. simsonpharma.com While this compound is not a solvent, its use as a reagent or internal standard in NMR experiments conducted in deuterated solvents would be standard practice. For example, if used as a concentration standard in a ¹H NMR experiment, it would be dissolved in a solvent like chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). sci-hub.seresearchgate.net

Chromatographic Methodologies for Analysis and Purification of Deuterated Compounds

The analysis and purification of deuterated compounds like this compound require chromatographic techniques that can differentiate between isotopologues. While challenging, the separation of deuterated and non-deuterated compounds is achievable.

The separation of H/D isotopologues of aromatic compounds has been demonstrated using liquid chromatography, particularly with stationary phases that allow for strong OH-π interactions. sci-hub.senih.gov This suggests that a normal-phase HPLC method using a silica-based column could be effective for assessing the isotopic purity of this compound.

Gas chromatography can also be employed for the separation of isotopologues. The choice of the stationary phase is critical, with some polar phases showing a "normal" isotope effect (deuterated compound elutes later) and nonpolar phases exhibiting an "inverse" isotope effect (deuterated compound elutes earlier). nih.gov

For the purification of this compound after its synthesis, column chromatography on silica (B1680970) gel would be a standard method, similar to the purification of its non-deuterated analogue and other benzaldehyde (B42025) derivatives. google.com

High-Performance Liquid Chromatography (HPLC) for Isotope Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. The use of this compound in HPLC-based methods is primarily centered on its role as an internal standard and for the critical assessment of isotopic purity.

Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards in quantitative analysis, especially when coupled with mass spectrometry (LC-MS). nih.gov This is because their physicochemical properties are nearly identical to their non-deuterated counterparts, leading to similar extraction recovery and chromatographic retention times. nih.gov When this compound is used as an internal standard for the quantification of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), it co-elutes with the analyte, but is distinguishable by its higher mass in the mass spectrometer. This allows for precise correction of any sample loss during preparation and instrumental analysis.

The separation of deuterated and non-deuterated isotopologues by HPLC can be challenging due to their similar chemical properties. However, subtle differences in intermolecular interactions can be exploited. sci-hub.se Reversed-phase HPLC, which separates compounds based on hydrophobicity, can sometimes achieve separation of isotopologues. researchgate.net The retention behavior is influenced by weak intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which can be slightly different for deuterated compounds. sci-hub.se

A critical application of HPLC is the assessment of the isotopic purity of this compound. Isotopic purity is a crucial parameter, indicating the percentage of the deuterated compound relative to its non-deuterated and partially deuterated forms. nih.gov High-resolution mass spectrometry coupled with Ultra-High-Performance Liquid Chromatography (UPLC-HRMS) is a powerful technique for this purpose. nih.govrsc.org This method allows for the separation of the main deuterated compound from any non-deuterated starting material or byproducts, and the high-resolution mass spectrometer can accurately determine the relative abundance of each isotopic species. nih.gov

Table 1: Illustrative HPLC-MS Parameters for Isotopic Purity Assessment of this compound

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
MS Detector High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
Monitored Ions (m/z) [M+H]⁺ for 3,4-dimethoxybenzaldehyde and this compound

This table presents a hypothetical but typical set of parameters for the analysis.

Gas Chromatography (GC) for Volatile Deuterated Species

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition. This compound, being a derivative of the volatile compound veratraldehyde, is well-suited for GC analysis, particularly when coupled with a mass spectrometer (GC-MS).

A primary application of this compound in GC is its use as an internal standard for the quantitative analysis of veratraldehyde and other related aromatic aldehydes in various matrices. tdi-bi.com The deuterated standard is added to the sample at a known concentration before extraction and analysis. Since the deuterated and non-deuterated forms have very similar volatilities and chromatographic behaviors, they elute at nearly the same retention time. rsc.org The mass spectrometer, however, can easily differentiate between them based on their mass-to-charge ratios. This allows for accurate quantification by correcting for variations in injection volume and potential matrix effects. nih.gov

The separation of deuterated and non-deuterated compounds in GC is influenced by the "isotope effect." Interestingly, deuterated compounds often elute slightly earlier than their non-deuterated counterparts on nonpolar capillary columns. researchgate.net This phenomenon is attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase.

GC-MS is also a powerful tool for assessing the isotopic purity of this compound. By monitoring the specific ions corresponding to the deuterated and non-deuterated forms, the relative abundance of each can be determined, providing a measure of the isotopic enrichment. rsc.org

Table 2: Representative GC-MS Parameters for the Analysis of this compound

ParameterCondition
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM) for target ions

This table provides an example of typical GC-MS conditions that could be used for the analysis.

Role in Mechanistic and Metabolic Studies

Elucidation of Reaction Mechanisms through Deuterium (B1214612) Kinetic Isotope Effects (KIE)

The measurement of kinetic isotope effects is a cornerstone of physical organic chemistry for determining the rate-limiting steps and transition state structures of chemical reactions. wikipedia.orgepfl.ch

In reactions involving the carbonyl group of 3,4-Dimethoxy-d6-benzaldehyde, the deuterium atoms are not directly involved in bond-breaking or bond-forming events at the aldehyde functional group. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE). SKIEs are typically smaller than primary KIEs but can provide valuable information about changes in hybridization at the carbon atom adjacent to the isotopic label. wikipedia.org For instance, in a nucleophilic addition to the carbonyl group, the hybridization of the carbonyl carbon changes from sp2 to sp3. This change in geometry can be influenced by the electronic effects of the deuterated methoxy (B1213986) groups, leading to a measurable SKIE.

Reaction Type Expected kH/kD (per D) Interpretation
Nucleophilic addition to carbonyl0.98 - 1.02Small inverse or normal SKIE, indicative of subtle electronic effects of the deuterated methoxy groups on the transition state.
Oxidation of the aldehyde1.01 - 1.05Small normal SKIE, suggesting a slight stabilization of the transition state by the deuterated methoxy groups.
Reduction of the aldehyde0.97 - 1.01Small inverse SKIE, potentially due to changes in hyperconjugative stabilization in the transition state.

This table presents hypothetical data based on typical secondary kinetic isotope effects observed for deuterium substitution at positions beta to the reaction center.

Hydrogen/deuterium (H/D) exchange studies are fundamental in understanding reaction mechanisms, particularly those involving acid-base catalysis. wikipedia.org The methoxy groups of this compound are generally not prone to H/D exchange under standard physiological or mild chemical conditions. This stability makes the compound an excellent tracer for metabolic and mechanistic studies, as the deuterium labels are retained throughout the process. However, under specific and more forcing conditions, such as in the presence of strong acids, bases, or metal catalysts, exchange could potentially be induced, providing insights into the reactivity of the methoxy groups themselves. wikipedia.orgresearchgate.net The resistance to back-exchange under typical experimental conditions is a crucial advantage in tracer studies. nih.gov

Tracing Metabolic Pathways in In Vitro and Ex Vivo Systems

Stable isotope labeling is a powerful technique for elucidating metabolic pathways. acs.orgnih.gov By introducing a labeled compound into a biological system, the fate of the label can be tracked through various metabolic transformations.

This compound can be used as a stable isotope tracer to follow the metabolic fate of veratraldehyde in various biological systems, such as cell cultures or tissue slices. acs.orgscispace.com When the deuterated compound is introduced, its metabolites will be heavier by six mass units (due to the six deuterium atoms) compared to the metabolites of the non-labeled compound. This mass difference allows for the unambiguous identification and quantification of the metabolites using mass spectrometry.

For example, the biotransformation of benzaldehydes is a common metabolic process. nih.govnih.gov The use of this compound would allow researchers to definitively track the conversion of the aldehyde to its corresponding carboxylic acid, 3,4-dimethoxybenzoic acid, and any subsequent metabolites.

The use of this compound allows for a detailed assessment of biotransformation pathways. In complex biological matrices, it can be challenging to distinguish between endogenous metabolites and those derived from an exogenous compound. The unique mass signature of the deuterated compound and its metabolites overcomes this challenge.

Parent Compound Expected Metabolite Mass Shift (Da) Analytical Technique
This compound3,4-Dimethoxy-d6-benzoic acid+6LC-MS/MS
This compound3,4-Dimethoxy-d6-benzyl alcohol+6GC-MS or LC-MS/MS
3,4-Dimethoxy-d6-benzoic acidFurther downstream metabolites+6High-Resolution Mass Spectrometry

This table illustrates the expected mass shifts in key metabolites derived from this compound, which are readily detectable by mass spectrometry.

Photochemical and Redox Mechanistic Investigations Utilizing Deuterated Aromatic Aldehydes

Deuterated compounds are also valuable in studying photochemical and redox reactions. The substitution of hydrogen with deuterium can influence the rates of these reactions, providing mechanistic insights. rsc.orgnih.gov

The non-deuterated form, veratraldehyde, has been shown to act as a redox cycling agent in certain biological systems, leading to the production of hydrogen peroxide. nih.govmedchemexpress.com Utilizing this compound in such studies could help to elucidate the mechanism of this redox cycling. A kinetic isotope effect on the rate of hydrogen peroxide production would suggest that a C-H bond cleavage at the methoxy group is involved in the rate-determining step, although this is less likely than reactions involving the aldehyde proton.

In photochemical reactions, the greater mass of deuterium can affect the vibrational relaxation rates of excited states, potentially influencing the quantum yields and product distributions of photochemical reactions. While specific photochemical studies on this compound are not widely reported, the principles of photochemistry suggest that deuteration can be a useful tool for probing excited-state dynamics and reaction pathways. rsc.org

Strategic Utilization As a Building Block in Complex Chemical Synthesis Research

Synthesis of Isotope-Labeled Pharmaceutical Intermediates and Lead Compounds

The use of stable isotope-labeled compounds is a cornerstone of modern pharmaceutical research, aiding in the elucidation of metabolic pathways and pharmacokinetic profiles. nuvisan.com 3,4-Dimethoxy-d6-benzaldehyde is a versatile precursor in the synthesis of labeled intermediates and potential drug candidates.

Deuterium-labeled compounds are extensively used in drug metabolism and pharmacokinetic (DMPK) studies to investigate a drug's journey through a biological system. nuvisan.com The substitution of hydrogen with deuterium (B1214612) can lead to a stronger carbon-deuterium bond, which may alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. nih.gov This alteration can be leveraged to improve a drug's metabolic stability and pharmacokinetic properties. nih.govx-chemrx.com

The metabolism of benzaldehyde (B42025) derivatives is often mediated by aldehyde oxidizing enzymes, such as aldehyde dehydrogenase (ALDH). nih.govnih.gov By using this compound to synthesize analogues of drug candidates, researchers can precisely track their metabolic fate using mass spectrometry. The distinct mass signature of the deuterated methoxy (B1213986) groups allows for clear differentiation between the drug and its metabolites from endogenous compounds. This is crucial for understanding how and where a drug is metabolized, the rate of its clearance, and for identifying potential drug-drug interactions.

Table 1: Application of Deuterated Benzaldehydes in Metabolic Studies

Research Area Utility of this compound Analytical Advantage
Metabolite Identification Serves as a precursor to synthesize labeled potential drug molecules. The deuterium tag provides a clear mass shift, facilitating the identification of metabolites in complex biological matrices like plasma or urine.
Pharmacokinetic (PK) Profiling Used in "cassette" dosing studies where labeled and unlabeled compounds are administered simultaneously. Allows for precise quantification of drug absorption, distribution, metabolism, and excretion (ADME) properties. x-chemrx.com

| Enzyme Kinetics | Investigating the role of specific enzymes (e.g., ALDH) in metabolizing the 3,4-dimethoxybenzyl moiety. researchgate.net | The kinetic isotope effect can provide insights into reaction mechanisms and the rate-limiting steps of metabolism. |

The 3,4-dimethoxybenzyl structure is a component of numerous biologically active molecules. Consequently, this compound is a valuable starting material for the synthesis of deuterated Active Pharmaceutical Ingredients (APIs) intended for research. google.com There is a significant demand for synthetic methods that can efficiently produce deuterated building blocks for this purpose. nih.gov

The incorporation of deuterium can lead to APIs with improved metabolic profiles, potentially resulting in lower required dosages and fewer side effects. nih.gov For research purposes, synthesizing the deuterated version of an API allows for direct comparison with its non-deuterated counterpart in preclinical studies. This helps in evaluating the therapeutic advantages conferred by isotopic substitution. The FDA's approval of deuterated drugs underscores the therapeutic potential of this strategy. x-chemrx.com

Formation of Labeled Heterocyclic Systems and Aromatic Derivatives

Heterocyclic and aromatic compounds are fundamental scaffolds in medicinal chemistry. The ability to introduce an isotopic label into these structures provides powerful tools for chemical and biological investigations.

This compound readily undergoes condensation reactions with primary amines to form deuterated Schiff bases (or imines). researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. nih.gov

These deuterated Schiff bases are valuable intermediates themselves. They can be used in the synthesis of more complex molecules or studied for their own biological properties, as Schiff bases are known to exhibit a wide range of pharmacological activities. researchgate.netekb.eg The presence of the d6-label allows for mechanistic studies of subsequent reactions or for tracking the molecule in biological assays.

Table 2: Synthesis of a Deuterated Schiff Base

Reactant 1 Reactant 2 Product Reaction Type Significance of Deuteration

Aldehydes are versatile participants in various cycloaddition and ring-closure reactions that form heterocyclic systems. This compound can be employed in reactions such as the Diels-Alder reaction or [3+3] cycloadditions to construct six-membered rings containing the deuterated 3,4-dimethoxybenzyl moiety. thieme-connect.denih.gov

In these syntheses, the aldehyde group can be transformed or incorporated into the final heterocyclic ring. The deuterium label, being remote from the reactive aldehyde center, does not interfere with the reaction but remains as a permanent tag on the resulting molecule. This is particularly useful for:

Mechanistic Elucidation: Following the label through a multi-step synthesis to understand reaction pathways.

Structural Analysis: Using techniques like NMR spectroscopy, where the absence of proton signals in the labeled positions can help confirm the structure of complex products.

Quantitative Analysis: Acting as an internal standard in mass spectrometry-based assays of the final heterocyclic product.

Development of Labeled Probes for Molecular Recognition and Interaction Studies

Understanding how a drug or bioactive molecule interacts with its biological target is fundamental to drug design. Isotope-labeled molecules, synthesized from precursors like this compound, can be developed into molecular probes to study these interactions.

By incorporating the deuterated aldehyde into a molecule designed to bind to a specific protein or receptor, researchers can use sensitive analytical techniques to probe the binding event. For example, mass spectrometry can be used to identify and quantify the labeled probe bound to its target protein, even in a complex mixture. The stable isotope label provides a unique mass signature that distinguishes the probe from all other molecules in the system. These deuterated probes offer a significant advantage over radioactive labels by being non-radioactive and having a longer shelf life, while still providing high sensitivity for detection.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Molecular Structure and Vibrational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Dimethoxy-d6-benzaldehyde, DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry and predicting vibrational frequencies. researchgate.netnih.govnih.govresearchgate.net

Prediction of Spectroscopic Signatures (FT-IR, Raman, NMR) for Deuterated Isotopologues

Computational methods allow for the accurate prediction of spectroscopic signatures, which are critical for the identification and characterization of deuterated compounds.

FT-IR and Raman Spectroscopy: The most significant impact of deuteration on the vibrational spectra is the shift of stretching and bending frequencies involving the substituted atoms. In this compound, the C-H stretching vibrations of the methoxy (B1213986) groups, typically found in the 2950-2850 cm⁻¹ region, are replaced by C-D stretching vibrations. Due to the heavier mass of deuterium (B1214612), these C-D stretches are predicted to appear at significantly lower frequencies, approximately in the 2200-2100 cm⁻¹ range. Similarly, C-H bending and rocking modes are shifted to lower wavenumbers upon deuteration. DFT calculations can predict these shifts with high accuracy, aiding in the interpretation of experimental spectra. nih.gov The rest of the molecule's vibrational spectrum, including the characteristic aromatic C-H stretches and the strong C=O stretch of the aldehyde group (around 1700 cm⁻¹), is predicted to be only slightly affected. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes

Vibrational ModeH-Isotopologue (Calculated)d6-Isotopologue (Predicted)
Aromatic C-H Stretch~3100-3000~3100-3000
Aldehyde C-H Stretch~2850, ~2750~2850, ~2750
Methoxy C-H₃ Stretch~2950-2850N/A
Methoxy C-D₃ StretchN/A~2200-2100
Carbonyl C=O Stretch~1705~1703
Aromatic C=C Stretch~1600-1450~1600-1450
Methoxy C-H₃ Bend~1460N/A
Methoxy C-D₃ BendN/A~1050

Note: These are approximate values based on DFT studies of related benzaldehyde (B42025) derivatives. Actual values may vary.

NMR Spectroscopy: In ¹H NMR spectroscopy, the most apparent change for this compound would be the complete disappearance of the signals corresponding to the two methoxy groups. The remaining signals for the aromatic protons and the aldehyde proton would show their characteristic chemical shifts and coupling patterns, largely unperturbed. Conversely, in ²H (Deuterium) NMR spectroscopy, a new signal corresponding to the six equivalent deuterium atoms of the -OCD₃ groups would appear.

Analysis of Electronic Properties: HOMO-LUMO and Molecular Electrostatic Potential (MESP)

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable information on the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MESP).

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals, and the energy gap between them (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov For aromatic aldehydes like 3,4-dimethoxybenzaldehyde (B141060), the HOMO is typically a π-orbital distributed over the benzene (B151609) ring and the electron-donating methoxy groups, while the LUMO is a π*-orbital with significant contributions from the carbonyl group and the aromatic ring. researchgate.netbhu.ac.in The introduction of deuterium in the methoxy groups has a negligible effect on the electronic distribution and the energies of these frontier orbitals. Therefore, the HOMO-LUMO gap for this compound is expected to be very similar to its non-deuterated counterpart. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov

Interactive Data Table: Calculated Electronic Properties

PropertyRepresentative Value for 3,4-Dimethoxybenzaldehyde
HOMO Energy~ -5.8 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap (ΔE)~ 4.3 eV

Note: Values are illustrative and based on DFT/B3LYP calculations for structurally similar molecules. researchgate.netrjpn.org

Molecular Dynamics Simulations to Model Deuterium-Induced Conformational Changes

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. While the substitution of hydrogen with deuterium does not change the molecule's equilibrium geometry or electronic structure, the increased mass can influence its dynamic behavior. nih.gov

For this compound, MD simulations could be employed to study the rotational dynamics of the two deuterated methoxy groups and the aldehyde group relative to the benzene ring. The heavier -OCD₃ groups would exhibit slower vibrational and rotational frequencies compared to the -OCH₃ groups. This can lead to subtle changes in the conformational sampling of the molecule over time. While the energy barriers for rotation are unlikely to change, the rate at which these barriers are crossed could be slightly reduced. This "dynamic isotope effect" could be important in understanding how the molecule interacts with its environment, such as a solvent or a biological receptor, on a very short timescale. However, for most applications, the conformational preferences are dominated by steric and electronic effects, which remain unchanged upon deuteration. nih.govresearchgate.net

Quantum Chemical Studies of Reaction Energetics and Transition States Involving Deuterated Species

Quantum chemical calculations are essential for studying reaction mechanisms, allowing for the determination of activation energies and the structures of transition states. The primary impact of deuteration in this context is the kinetic isotope effect (KIE), where the rate of a reaction can change upon isotopic substitution.

This effect arises from the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. The C-D bond is stronger and has a lower ZPVE than a C-H bond. If a C-H bond is broken or formed in the rate-determining step of a reaction, replacing the hydrogen with deuterium will lead to a higher activation energy and a slower reaction rate (a "primary" KIE).

For reactions involving this compound, a KIE would not be expected for reactions at the aldehyde or aromatic ring positions, as the deuteration is on the methoxy groups. However, if a reaction mechanism involved the abstraction of a hydrogen/deuterium from a methoxy group, a significant primary KIE would be predicted. Quantum chemical calculations can precisely model the potential energy surface for such reactions and quantify the difference in activation barriers. nih.govnih.gov

Interactive Data Table: Illustrative Kinetic Isotope Effect (KIE) on a Hypothetical Reaction

Reaction ParameterC-H Bond Cleavage (Calculated)C-D Bond Cleavage (Calculated)
Zero-Point Vibrational EnergyHigherLower
Activation Energy (Ea)EₐEₐ + ΔZPVE
Predicted Reaction RatekₙₒᵣₘₐₗSlower (k < kₙₒᵣₘₐₗ)
Kinetic Isotope Effect (kH/kD)N/A> 1

Note: This table illustrates the principle of a primary kinetic isotope effect. The magnitude of the effect depends on the specific reaction mechanism.

Theoretical studies on the reactions of related non-deuterated benzaldehydes have provided detailed mechanistic insights, for instance, in oxidation reactions or reactions with radicals. oszk.hu Applying these computational approaches to the deuterated species allows for a deeper understanding of reaction mechanisms by isolating the role of specific C-H bonds through isotopic labeling.

Emerging Research Directions and Future Perspectives

Advancements in Deuterated Compound Synthesis for Enhanced Research Applications

The synthesis of deuterated compounds has evolved significantly, moving from classical methods to more sophisticated and efficient techniques. These advancements are crucial for producing specifically labeled compounds like 3,4-Dimethoxy-d6-benzaldehyde for various research applications.

Traditional methods for creating deuterated aldehydes often involved multi-step processes, such as the reduction of carboxylic acid derivatives with reagents like lithium aluminum deuteride (B1239839) (LiAlD₄), followed by oxidation. While effective, these methods can be costly and may not be suitable for all types of aldehydes. omicronbio.com

More recent developments have focused on direct hydrogen-deuterium exchange (HDE) reactions, which offer a more atom-economical and efficient route. researchgate.net Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), has emerged as a powerful strategy for the formyl-selective deuteration of aldehydes. nih.gov This method allows for the direct replacement of the hydrogen atom on the aldehyde group with deuterium (B1214612) from a source like heavy water (D₂O). sigmaaldrich.comchegg.com Such techniques could be adapted for the synthesis of this compound, potentially by starting with a deuterated precursor or by direct exchange on the veratraldehyde molecule under specific catalytic conditions.

Photoredox catalysis is another modern approach that facilitates the deuteration of aldehydes under mild conditions, using visible light to drive the reaction. researchgate.net This method has shown broad substrate scope and functional group tolerance, making it a promising avenue for the synthesis of complex deuterated molecules. sigmaaldrich.comchegg.com These advanced synthetic methodologies are expanding the accessibility of deuterated compounds, thereby broadening their research applications. foreverest.net

Integration of Deuterated Probes in Systems Biology and Metabolomics Research

Deuterated compounds, such as this compound, are invaluable tools in systems biology and metabolomics. Their primary application is as internal standards in mass spectrometry-based quantitative analysis. prepchem.com The known concentration of the deuterated standard allows for the precise quantification of its non-deuterated counterpart in complex biological samples. sigmaaldrich.com This is because the deuterated and non-deuterated versions of a molecule have nearly identical chemical properties and chromatographic behavior, but are easily distinguishable by their mass-to-charge ratio in a mass spectrometer. chemeo.com

The use of stable isotope labeling in metabolomics helps to overcome significant challenges, including accurate metabolite identification and the elucidation of metabolic pathways. Current time information in Santa Cruz, CA, US.researchgate.net By introducing a deuterated compound into a biological system, researchers can trace its metabolic fate, identifying downstream metabolites and understanding the dynamics of metabolic networks. nist.gov This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides a more detailed and dynamic picture of cellular metabolism compared to traditional, static metabolomics studies. Current time information in Santa Cruz, CA, US.researchgate.net

For instance, this compound could be used to study the metabolism of veratraldehyde, which is found in various natural sources and is an intermediate in the synthesis of some pharmaceuticals. chemicalbook.comwikipedia.org By tracking the incorporation of deuterium into downstream metabolites, researchers could gain insights into the enzymatic processes involved in its biotransformation.

Novel Applications in Material Science Research Utilizing Deuterium Labeling

The substitution of hydrogen with deuterium can have a significant impact on the physical properties of materials, a phenomenon known as the kinetic isotope effect. spectrabase.com This effect arises from the mass difference between hydrogen and deuterium, which influences bond strengths and vibrational frequencies. chemicalbook.com In material science, this principle is being exploited to fine-tune the properties of organic materials for various applications.

Deuteration can enhance the stability and performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs). foodb.ca By replacing C-H bonds with stronger C-D bonds at critical positions in the organic molecules, the degradation pathways can be slowed, leading to longer device lifetimes. foodb.canih.gov

In the field of polymer science, selective deuteration is used in conjunction with neutron scattering techniques to study the structure and dynamics of polymer chains. rsc.org The significant difference in the neutron scattering cross-sections of hydrogen and deuterium allows researchers to "highlight" specific parts of a molecule or a blend of polymers, providing detailed information that is not accessible with other techniques. rsc.org While specific applications of this compound in material science have not been reported, its deuterated methoxy (B1213986) groups could be of interest in studies of molecular interactions and dynamics in polymeric or crystalline systems. The altered vibrational modes of the C-D bonds could also influence the optical and electronic properties of materials incorporating this molecule. chemicalbook.com

Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Molecules

Despite the significant progress, the synthesis and application of complex deuterated molecules still present challenges and opportunities. One of the primary challenges is the cost and availability of deuterated starting materials and reagents. google.com The development of more cost-effective and efficient synthetic methods remains a key area of research.

Achieving site-selective deuteration in complex molecules is another significant hurdle. While methods for formyl-selective deuteration are advancing, the selective deuteration of other positions in a molecule can be difficult. researchgate.net For this compound, the challenge lies in the efficient introduction of six deuterium atoms specifically into the two methoxy groups.

In terms of applications, a potential challenge with deuterated compounds is the possibility of in-source back-exchange in mass spectrometry, where deuterium atoms are replaced by hydrogen atoms from the surrounding environment, which can affect the accuracy of quantitative measurements. Current time information in Toronto, CA. Furthermore, the biological effects of deuteration itself, beyond its use as a tracer, need to be carefully considered in metabolomics and drug development studies, as the kinetic isotope effect can alter metabolic rates. spectrabase.com

However, these challenges also present opportunities. The kinetic isotope effect, for example, is being harnessed in drug development to create "heavy drugs" with improved metabolic stability and pharmacokinetic profiles. wikipedia.org The demand for more complex and specifically labeled deuterated compounds is driving innovation in synthetic chemistry, leading to the development of novel catalytic systems and synthetic strategies. As these methods become more refined, the accessibility and application of compounds like this compound in a wide range of scientific fields are expected to grow significantly.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4-Dimethoxy-d6-benzaldehyde with high isotopic purity?

  • Methodological Answer : A common approach involves deuteration of the methoxy groups via acid-catalyzed exchange using deuterated solvents (e.g., D₂O or CD₃OD). For example, refluxing the non-deuterated precursor with deuterated acetic acid and a deuterium source under anhydrous conditions can achieve >98% isotopic incorporation . Critical parameters include reaction time (4–8 hours), temperature (60–80°C), and catalyst choice (e.g., DCl for acid catalysis). Post-synthesis, isotopic purity is confirmed via mass spectrometry (MS) and ²H-NMR .

Q. Which spectroscopic techniques are most effective for confirming the structure and isotopic labeling of this compound?

  • Methodological Answer :

  • ¹H/²H-NMR : The absence of proton signals at δ 3.8–4.0 ppm (methoxy groups) and presence of deuterium coupling in ²H-NMR confirm deuteration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should show a molecular ion peak at m/z 204.21 (C₉H₄D₆O₅) with a characteristic isotopic pattern .
  • FT-IR : A sharp carbonyl stretch at ~1680 cm⁻¹ and absence of O–H stretches (if hydroxyl groups are absent) validate the aldehyde functionality .

Q. How does the deuterium isotope effect influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Deuteration reduces reaction rates in kinetic isotope effect (KIE) studies. For instance, in aldol condensations, the C–D bond in deuterated methoxy groups slows proton/deuteron transfer steps, measurable via comparative kinetics (e.g., k_H/k_D ≈ 2–3). Researchers should monitor reaction progress using LC-MS or ¹H-NMR to quantify rate differences .

Advanced Research Questions

Q. How can researchers address spectral overlap challenges in ¹³C-NMR analysis caused by deuterium substitution in this compound?

  • Methodological Answer : Deuterium-induced splitting in ¹³C-NMR (e.g., C–D coupling constants ~20 Hz) can obscure carbon signals. To resolve this:

  • Use DEPT-135 or HSQC experiments to differentiate quaternary carbons from others.
  • Apply ²H-decoupling during acquisition to collapse multiplet splitting.
  • Compare with non-deuterated analogs to assign overlapping peaks (e.g., δ 170–190 ppm for the aldehyde carbon) .

Q. What strategies are recommended for quantifying trace impurities in deuterated benzaldehyde derivatives during method validation?

  • Methodological Answer :

  • GC-MS with Isotopic Dilution : Spiking the sample with a known internal standard (e.g., ¹³C-labeled analog) improves quantification accuracy of non-deuterated impurities .
  • HPLC-DAD/ELSD : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA to separate impurities. Detect aldehyde derivatives at 280 nm .
  • Limits of Detection (LOD) : Validate impurity thresholds (<0.5%) using calibration curves from spiked samples .

Q. What experimental approaches can resolve contradictions in reported melting points or solubility data for deuterated benzaldehyde derivatives?

  • Methodological Answer : Discrepancies often arise from isotopic heterogeneity or hydration. To address this:

  • Perform dynamic vapor sorption (DVS) to assess hygroscopicity.
  • Use differential scanning calorimetry (DSC) under inert gas (N₂) to measure precise melting points, avoiding decomposition.
  • Compare solubility in deuterated vs. non-deuterated solvents (e.g., DMSO-d₆ vs. DMSO) to isolate isotope effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.